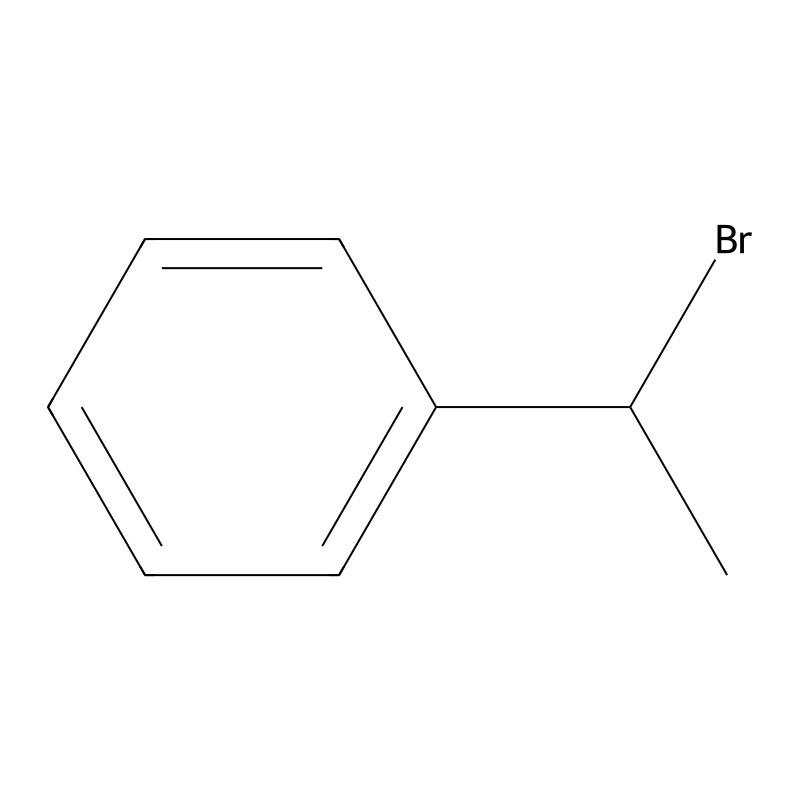(1-Bromoethyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Controlled Radical Polymerization (CRP):
(1-Bromoethyl)benzene serves as an initiator in controlled radical polymerization (CRP) techniques, particularly for the polymerization of styrene. These techniques allow for controlled growth of polymer chains, leading to polymers with specific properties like well-defined molecular weight and narrow dispersity. A study by Mo et al. demonstrates its effectiveness in the controlled radical polymerization of styrene using atom transfer radical polymerization (ATRP) [].
Asymmetric Esterification:
(1-Bromoethyl)benzene finds application in asymmetric esterification reactions, where it acts as a coupling agent. In the presence of a chiral cyclic guanidine catalyst, it facilitates the formation of optically active esters from benzoic acid and various alcohols. A study by Kim et al. explores the use of (1-bromoethyl)benzene in the asymmetric esterification of benzoic acid with different alcohols, achieving high yields and enantioselectivities [].
(1-Bromoethyl)benzene, also known as 1-phenylethyl bromide, is an organic compound with the molecular formula C₈H₉Br and a molecular weight of approximately 185.06 g/mol. It is classified as a haloalkane, specifically a bromoalkane, due to the presence of a bromine atom attached to a carbon chain that is also connected to a phenyl group. The compound appears as a colorless liquid with a boiling point of around 200°C and exhibits solubility in alcohol, ether, and benzene . Its chemical structure can be represented by the following SMILES notation: CC(C1=CC=CC=C1)Br .
(1-Bromoethyl)benzene is likely to exhibit similar hazards as other aromatic bromides. Here are some safety concerns:
- Toxicity: Information on specific toxicity is limited, but it is advisable to handle it with caution as it may be harmful upon ingestion, inhalation, or skin contact.
- Flammability: Expected to be flammable. Flammable liquids can ignite and cause fires.
- Reactivity: May react with strong bases and oxidizing agents, releasing hazardous fumes.
Safety Precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling (1-Bromoethyl)benzene.
- Work in a well-ventilated area.
- Avoid contact with skin, eyes, and clothing.
- Follow proper disposal procedures according to local regulations.
- Nucleophilic Substitution Reactions: When treated with sodium cyanide, it produces a single enantiomer, indicating an SN2 mechanism due to the backside attack on the carbon bonded to the bromine .
- Elimination Reactions: Under certain conditions, (1-bromoethyl)benzene can undergo elimination reactions to form alkenes.
- Polymerization: The compound serves as an initiator in controlled radical polymerization processes, particularly in the synthesis of polystyrene and other polymers through atom transfer radical polymerization .
Several methods exist for synthesizing (1-bromoethyl)benzene:
- Hydrobromination of Styrene: This method involves the addition of hydrogen bromide to styrene, leading to the formation of (1-bromoethyl)benzene .
- Bromination of Ethylbenzene: Ethylbenzene can be brominated under controlled conditions to yield (1-bromoethyl)benzene.
- Radical Initiation: As an initiator in radical polymerization processes, it can also be synthesized through reactions involving other radical species.
Interaction studies involving (1-bromoethyl)benzene typically focus on its reactivity with nucleophiles. For example, when reacted with water, it can yield a mixture of enantiomers due to partial racemization. This behavior highlights its potential for stereochemical transformations in organic synthesis .
(1-Bromoethyl)benzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethylbenzene | C₈H₁₀ | No halogen; used primarily as a solvent |
| Benzyl bromide | C₇H₇Br | Bromine attached directly to the benzyl carbon |
| 1-Bromopropane | C₃H₇Br | Aliphatic chain; lacks aromatic character |
| α-Methylbenzyl bromide | C₉H₁₁Br | Contains an additional methyl group |
(1-Bromoethyl)benzene is unique due to its combination of an ethyl group and a phenyl group, which influences its reactivity and applications in polymer chemistry compared to these similar compounds.
XLogP3
Boiling Point
Flash Point
Vapor Density
Density
Melting Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
585-71-7
Associated Chemicals
(1-Bromoethyl)benzene (dl form);38661-81-3
(1-Bromoethyl)benzene (d form);1459-14-9
Wikipedia
General Manufacturing Information
Storage Conditions
Dates
Mechanism of formation of mercapturic acids from (1-bromoethyl)benzene and (2-bromoethyl)benzene in the rat
F Seutter-Berlage, L P Delbressine, F L Smeets, M A Wagenaars-ZegersPMID: 494661 DOI: 10.3109/00498257909038734








